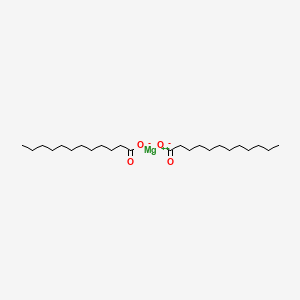
Magnesium dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium dodecanoate, also known as magnesium laurate, is a magnesium salt of dodecanoic acid (lauric acid). It is a white, crystalline solid that is soluble in water and organic solvents. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium dodecanoate can be synthesized through the reaction of dodecanoic acid with magnesium oxide or magnesium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the salt. The general reaction is as follows:
2 C12H24O2+MgO→Mg(C12H23O2)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting dodecanoic acid with magnesium carbonate or magnesium hydroxide in the presence of a solvent such as ethanol or toluene. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or filtration.
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium dodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid and magnesium oxide.
Reduction: It can be reduced to form magnesium metal and dodecanoic acid.
Substitution: It can undergo substitution reactions with other acids or bases to form different magnesium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with hydrochloric acid or sulfuric acid can lead to the formation of magnesium chloride or magnesium sulfate, respectively.
Major Products:
Oxidation: Dodecanoic acid and magnesium oxide.
Reduction: Magnesium metal and dodecanoic acid.
Substitution: Magnesium chloride or magnesium sulfate, depending on the acid used.
Wissenschaftliche Forschungsanwendungen
Magnesium dodecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of lipid metabolism and as a component in cell culture media.
Industry: It is used in the production of biodegradable plastics, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of magnesium dodecanoate involves its ability to interact with cell membranes and disrupt lipid bilayers. This interaction can lead to increased permeability and disruption of cellular processes. The compound can also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Vergleich Mit ähnlichen Verbindungen
- Magnesium stearate
- Magnesium palmitate
- Magnesium oleate
Magnesium dodecanoate’s shorter carbon chain length makes it more soluble in water and organic solvents compared to magnesium stearate and magnesium palmitate, which have longer carbon chains.
Eigenschaften
Molekularformel |
C24H46MgO4 |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
magnesium;dodecanoate |
InChI |
InChI=1S/2C12H24O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
InChI-Schlüssel |
BJZBHTNKDCBDNQ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


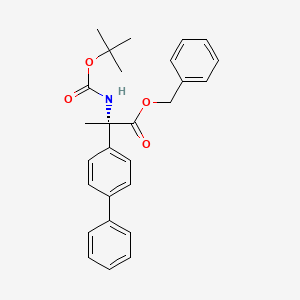
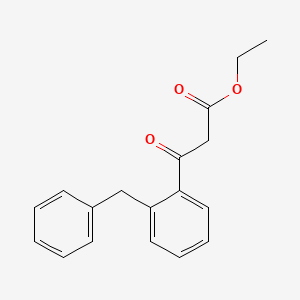
![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)


![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)
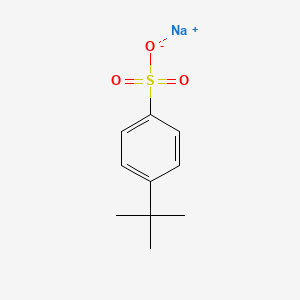
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide](/img/structure/B13824403.png)

![(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol](/img/structure/B13824414.png)
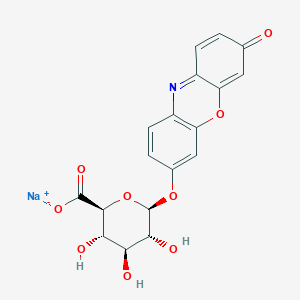
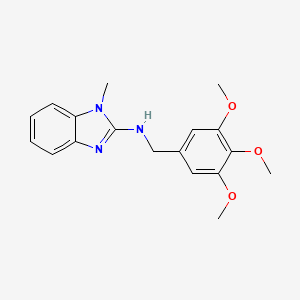
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)
